molecular formula C13H12N2O2 B502419 2-[(Pyridin-3-ylmethyl)amino]benzoic acid CAS No. 282719-60-2

2-[(Pyridin-3-ylmethyl)amino]benzoic acid

Cat. No.: B502419
CAS No.: 282719-60-2
M. Wt: 228.25g/mol
InChI Key: QSJNZGFTQBXPNM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pyridin-3-ylmethyl)amino]benzoic acid typically involves the reaction of 3-pyridylmethylamine with 2-chlorobenzoic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the 3-pyridylmethylamine attacks the carbon atom of the 2-chlorobenzoic acid, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

2-[(Pyridin-3-ylmethyl)amino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amines .

Scientific Research Applications

2-[(Pyridin-3-ylmethyl)amino]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(Pyridin-3-ylmethyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Pyridin-3-ylmethyl)amino]oxalylbenzoic acid methyl ester
  • 4-Methyl-3-[(4-(3-pyridinyl)-2-pyrimidinyl)amino]benzoic acid
  • Pyridin-2-ylmethanaminium 2,4-dichloro-5-sulfamoylbenzoate

Uniqueness

2-[(Pyridin-3-ylmethyl)amino]benzoic acid is unique due to its specific structural features, such as the presence of both a pyridine ring and an amino group. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-(pyridin-3-ylmethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-13(17)11-5-1-2-6-12(11)15-9-10-4-3-7-14-8-10/h1-8,15H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJNZGFTQBXPNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194248
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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